molecular formula C7H11F3O B2746103 4-(Trifluoromethyl)cyclohexanol CAS No. 75091-92-8

4-(Trifluoromethyl)cyclohexanol

Cat. No. B2746103
CAS RN: 75091-92-8
M. Wt: 168.159
InChI Key: VJUJYNJEPPWWHS-OLQVQODUSA-N
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Description

4-(Trifluoromethyl)cyclohexanol, also known as 4-TFC, is a synthetic organic compound with the molecular formula C7H11F3O. It is a colorless liquid with a faint, sweet odor. 4-TFC is a versatile compound that is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial products. It is also a key intermediate in the synthesis of various products.

Scientific Research Applications

Fluorination of Cyclohexanols

Research by Mange & Middleton (1989) explored the fluorination of cyclohexanols, including compounds similar to 4-(Trifluoromethyl)cyclohexanol. Their work revealed a correlation between the solvent's polarity and the yield of fluorocyclohexane, highlighting the impact of solvents on fluorination efficiency.

Chemical Synthesis

In the field of chemical synthesis, Li Jia-jun (2012) conducted studies on synthesizing trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates. The research demonstrates the process of transforming basic cyclohexanol derivatives for specialized applications.

Organic Synthesis

P. Ramaiah, Krishnamurti, & Prakash (2003) discussed the synthesis of 1-trifluoromethyl-1-cyclohexanol, another variant close to 4-(Trifluoromethyl)cyclohexanol. Their research provides insights into the methods and intermediate compounds used in the synthesis of these complex molecules.

Biocatalytic Processes

The research by Tentori et al. (2020) on continuous-flow biocatalytic processes for synthesizing commercial fragrances involved compounds similar to 4-(Trifluoromethyl)cyclohexanol. This study underlines the use of biocatalysts in producing specific isomers of cyclohexanol derivatives.

Environmental and Health Studies

Studies by Lee et al. (2018) on the inhalation toxicity of cyclohexanone, a related compound, provide insights into the environmental and health impacts of cyclohexanol derivatives.

properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJYNJEPPWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952548
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanol

CAS RN

30129-18-1
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybenzotrifluoride (5 g, 30.8 mmol) was placed in a hydrogen reaction vessel, dissolved in acetic acid (15 ml), and Pt−2O (500 mg) was added. The hydrogen reaction vessel was pressurized with hydrogen (50 psi), and reacted for 16 h. After the reaction finished, the reaction mixture was filtered through Celite, and to the filtrate was added 1N-NaOH, extracted with diethylether, dried over MgSO4, and concentrated in vacuo at rt to give the title compound (4.5 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt−2O
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
87%

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